molecular formula C23H23N3O3 B2543650 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034516-86-2

1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No. B2543650
CAS RN: 2034516-86-2
M. Wt: 389.455
InChI Key: RWLFYLCWBLAMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as QNZ, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Materials Science and Organic Electronics

The conjugated structure of the compound suggests potential applications in materials science:

Green Chemistry and Sustainable Synthesis

Considering the compound’s synthetic route and reactivity, it aligns with green chemistry principles:

Computational Chemistry and Molecular Modeling

The compound’s complex structure invites computational studies:

Biological Activity and Target Identification

Experimental studies could focus on:

Synthetic Methodology Development

Researchers could explore innovative synthetic routes for this compound:

properties

IUPAC Name

1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21(17-7-2-1-3-8-17)12-13-22(28)25-14-6-9-18(15-25)26-16-24-20-11-5-4-10-19(20)23(26)29/h1-5,7-8,10-11,16,18H,6,9,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLFYLCWBLAMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione

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